Human P2X7 Receptor Antagonist Potency: 15.8 nM IC50 Versus Rat Ortholog (4-Fold Species Selectivity)
4-(4-Chlorophenoxy)-3-fluorobenzoic acid exhibits potent antagonist activity at the human P2X7 receptor with an IC50 of 15.8 nM in human 1321N1 cells as assessed by FLIPR calcium flux assay [1]. The same compound shows approximately 4-fold reduced potency at the rat P2X7 receptor ortholog (IC50 = 63.1 nM under identical assay conditions) [1]. In a complementary assay format using human THP1 cells measuring inhibition of BzATP-induced ethidium uptake, the compound maintained consistent potency (IC50 = 15.8 nM) [1]. In HEK293 cells expressing recombinant human P2X7, antagonist activity was observed at 17.8 nM [1].
| Evidence Dimension | P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 15.8 nM (human 1321N1 cells); 15.8 nM (human THP1 cells); 17.8 nM (HEK293 recombinant human); 63.1 nM (rat 1321N1 cells) |
| Comparator Or Baseline | Same compound tested across species orthologs (human vs. rat P2X7 receptor) |
| Quantified Difference | Human potency is approximately 4-fold greater than rat potency (15.8 nM vs. 63.1 nM) |
| Conditions | Human 1321N1 astrocytoma cells expressing endogenous P2X7; THP1 monocytic cells; HEK293 cells expressing recombinant human P2X7; FLIPR calcium flux and ethidium uptake assays (BindingDB/ChEMBL curated data) |
Why This Matters
This quantifies species-selectivity that informs appropriate preclinical model selection; procurement of this compound for P2X7 research requires awareness that rat models will require ~4-fold higher concentrations to achieve equivalent target engagement.
- [1] BindingDB. BDBM50410957 (CHEMBL380239): Antagonist activity at human P2X7 receptor. IC50 = 15.8 nM (human 1321N1), 15.8 nM (human THP1), 17.8 nM (HEK293 recombinant), 63.1 nM (rat). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50410957 View Source
